

AG1557 Selectivity Profile: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AG1557

Cat. No.: B1665055

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AG1557, a member of the tyrphostin family of protein kinase inhibitors, has been a subject of interest in cancer research due to its potential to modulate cellular signaling pathways. This guide provides a comparative analysis of the selectivity profile of **AG1557** against other notable tyrphostins, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.

Kinase Inhibitory Potency: A Comparative Overview

The inhibitory activity of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the reported IC₅₀ values for **AG1557** and other selected tyrphostins against a panel of protein kinases. It is important to note that variations in experimental conditions can influence IC₅₀ values.

Compound Name	Target Kinase	IC50 (μM)
AG1557	EGFR	~0.006 (pIC50 = 8.194)
AG1478	EGFR	0.003
HER2-Neu	>100	
PDGFR	>100	
Trk	>100	
Bcr-Abl	>100	
InsR	>100	
AG490 (Tyrphostin B42)	EGFR	0.1[1]
JAK2	~10[2]	
ErbB2	13.5[2]	
JAK3	25	
AG879	HER2/ErbB2	1[3][4][5]
TrkA	10[3][4]	
EGFR	>500[6][7]	
PDGFR	>100	
AG1296	PDGFR	0.3 - 0.8[8][9]
c-Kit	1.8[9]	
FGFR	12.3[9]	
EGFR	No activity	
AG1112	p210bcr-abl	2[10]
EGFR	15[10]	
PDGFR	20[10]	
AG555 & AG556	p210bcr-abl	Growth inhibition, but no direct kinase inhibition reported[11]

Experimental Protocols: Determination of Kinase Inhibition

The determination of IC₅₀ values is crucial for assessing the potency and selectivity of kinase inhibitors. A widely used method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor.

General Protocol for In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common procedure for determining the IC₅₀ of a tyrphostin against a specific protein kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Tyrphostin inhibitor (e.g., **AG1557**)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)
- 384-well white microplates
- Microplate reader capable of luminescence detection

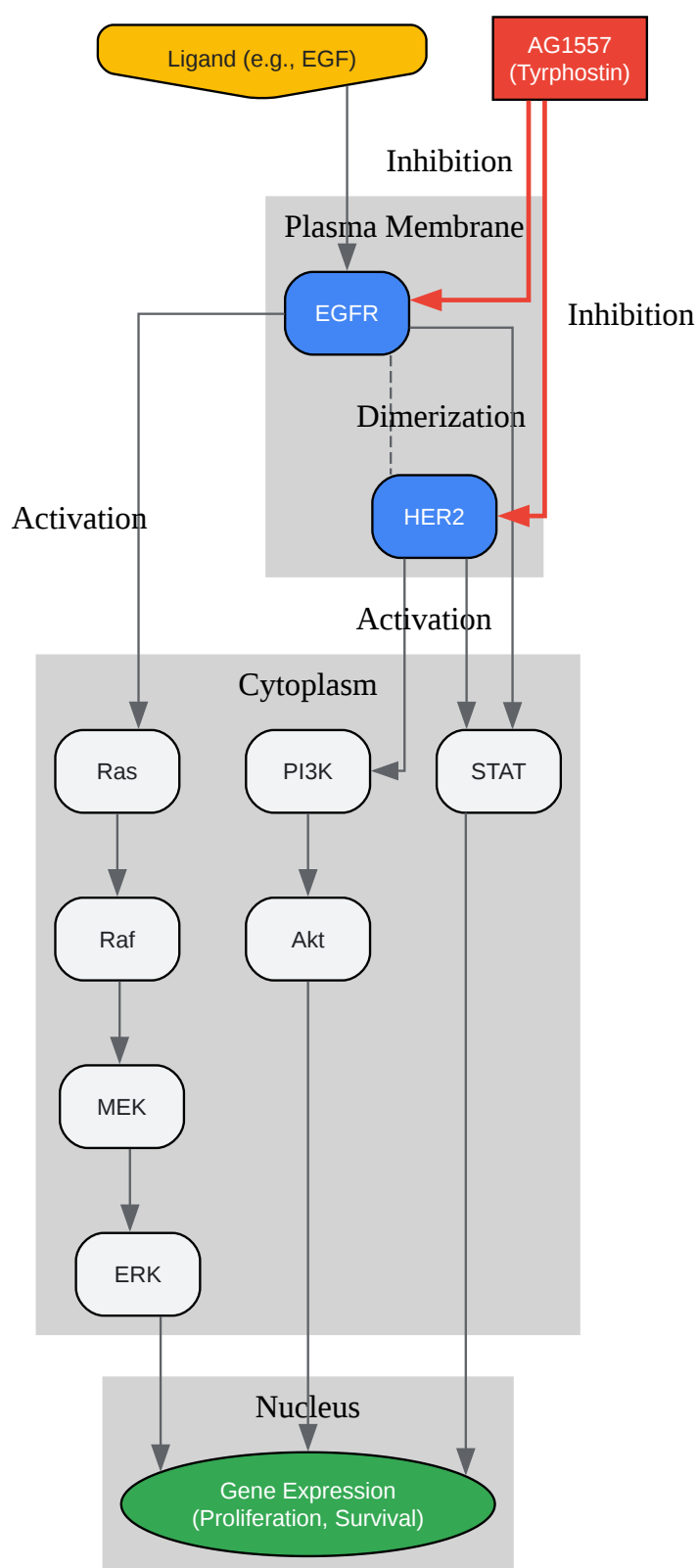
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the tyrphostin inhibitor in dimethyl sulfoxide (DMSO).
- **Reaction Setup:** In a 384-well plate, add the following components in order:

- 1 μ L of the diluted inhibitor or DMSO (for control).
- 2 μ L of the purified kinase diluted in kinase assay buffer.
- 2 μ L of a mixture containing the kinase-specific substrate and ATP in kinase assay buffer.
- Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a microplate reader.
- Data Analysis:
 - The luminescence signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
 - Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

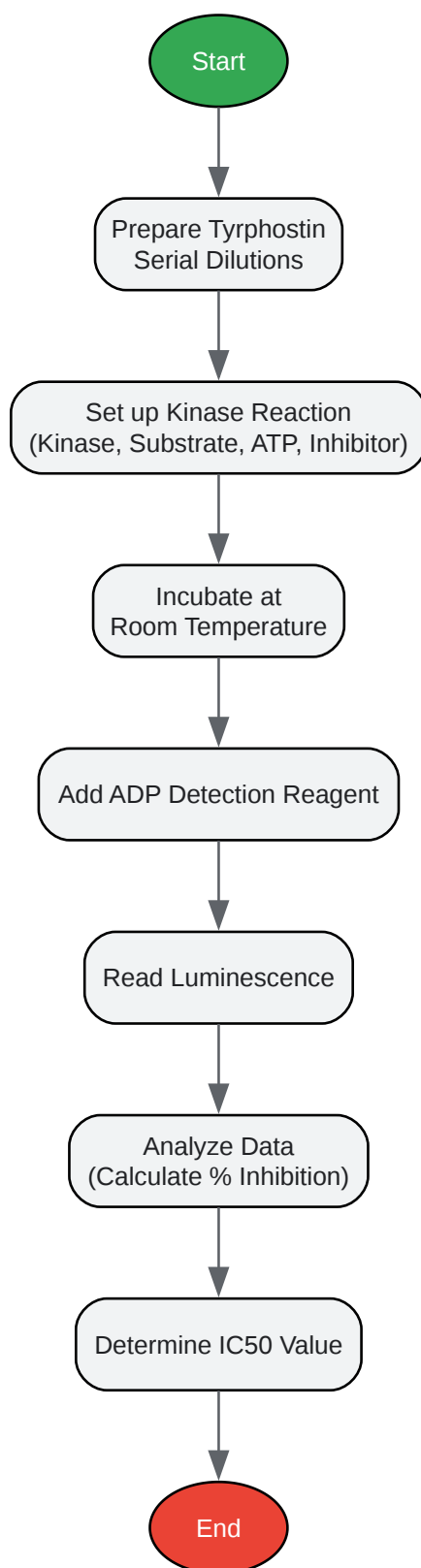
Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways affected by tyrphostins and a general workflow for kinase inhibitor screening.



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Caption: EGFR and HER2 signaling pathway and points of inhibition by tyrphostins.



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Caption: General workflow for determining the IC₅₀ of a kinase inhibitor.

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References

- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG 879 | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]
- 5. Tyrphostin AG 879 | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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